methyl 5-({[3-(4-bromophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}methyl)furan-2-carboxylate
Description
Methyl 5-({[3-(4-bromophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}methyl)furan-2-carboxylate is a heterocyclic compound featuring a thieno[3,2-d]pyrimidinone core substituted with a 4-bromophenyl group at position 3 and a methyl furan-2-carboxylate moiety linked via a sulfanylmethyl bridge. This structure combines aromatic, electron-withdrawing (bromine, carbonyl), and sulfur-containing functional groups, which may confer unique physicochemical and bioactive properties.
Properties
IUPAC Name |
methyl 5-[[3-(4-bromophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanylmethyl]furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN2O4S2/c1-25-18(24)15-7-6-13(26-15)10-28-19-21-14-8-9-27-16(14)17(23)22(19)12-4-2-11(20)3-5-12/h2-7H,8-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQBVXOAQWXDVEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)Br)SCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
Methyl 5-({[3-(4-bromophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}methyl)furan-2-carboxylate is a synthetic organic compound belonging to the thienopyrimidine class. This compound has garnered attention due to its potential biological activities, particularly in cancer therapy and as an inhibitor of specific enzymes involved in metabolic pathways.
Chemical Structure and Properties
The structure of the compound can be described by its molecular formula . The presence of the thienopyrimidine core and the furan ring contributes to its biological activity. The compound features a bromophenyl group that enhances its interaction with biological targets.
Research indicates that compounds similar to this compound function primarily as inhibitors of key enzymes involved in nucleotide biosynthesis. For instance, studies have shown that thieno[2,3-d]pyrimidines exhibit inhibitory effects on enzymes like GARFTase and AICARFTase, which are crucial for purine biosynthesis. This dual inhibition can lead to reduced proliferation of cancer cells by disrupting their metabolic pathways .
Antitumor Activity
The compound has demonstrated significant antitumor activity in various studies. For example:
- In vitro studies have shown that derivatives of thieno[2,3-d]pyrimidines can inhibit cell growth in several cancer cell lines. The IC50 values for these compounds often fall within the micromolar range, indicating potent activity against specific cancer types .
Enzyme Inhibition
This compound has been evaluated for its ability to inhibit specific enzymes:
- GARFTase : The compound exhibits a Ki value of approximately 2.97 μM against GARFTase.
- AICARFTase : It also shows inhibition with a Ki value around 9.48 μM .
Case Studies
- Study on Structural Variants : A study involving various thieno[2,3-d]pyrimidine derivatives highlighted the importance of structural modifications on biological activity. Compounds with different substituents on the aromatic rings showed varying degrees of enzyme inhibition and cytotoxicity against cancer cell lines .
- In Vivo Efficacy : In animal models, compounds similar to this compound were tested for their ability to inhibit tumor growth. Results indicated that these compounds could significantly reduce tumor size when administered at appropriate doses .
Data Tables
| Compound Name | Target Enzyme | Ki Value (μM) | IC50 Value (μM) | Activity |
|---|---|---|---|---|
| Methyl 5-(...) | GARFTase | 2.97 | - | Inhibitor |
| Methyl 5-(...) | AICARFTase | 9.48 | - | Inhibitor |
| Thieno[2,3-d]pyrimidine Derivative | Various Cancer Cell Lines | - | ~1.0 - ~10 | Cytotoxic |
Scientific Research Applications
Antimicrobial Applications
Research indicates that compounds similar to methyl 5-({[3-(4-bromophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}methyl)furan-2-carboxylate exhibit significant antimicrobial activity. For instance:
- Antibacterial Activity : Studies have shown that thienopyrimidine derivatives possess notable antibacterial effects against various Gram-positive and Gram-negative bacteria. In vitro tests revealed that derivatives with a thienopyrimidinone ring demonstrated potent activity against strains such as Escherichia coli and Staphylococcus aureus .
Anticancer Applications
The compound's structural components suggest potential anticancer properties. Thienopyrimidine derivatives have been investigated for their ability to inhibit cancer cell proliferation:
- Mechanism of Action : These compounds may induce apoptosis in cancer cells by interfering with signaling pathways crucial for cell survival.
- Cell Lines Tested : Various studies have tested these compounds against different cancer cell lines, including breast and lung cancer cells.
Antioxidant Properties
This compound has shown promise as an antioxidant:
- Oxidative Stress Reduction : Compounds within this class can scavenge free radicals and reduce oxidative stress markers in biological systems.
- Potential Health Benefits : The antioxidant activity may contribute to protective effects against chronic diseases linked to oxidative damage.
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of related compounds:
- Synthesis of Thienopyrimidine Derivatives : A systematic approach was used to synthesize various thienopyrimidine derivatives, assessing their biological activities .
- QSAR Studies : Quantitative Structure–Activity Relationship (QSAR) studies have been employed to understand the relationship between chemical structure and biological activity better. These studies help in designing more effective derivatives with enhanced potency .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at Bromophenyl Group
The 4-bromophenyl substituent undergoes palladium-catalyzed cross-couplings, facilitating structural diversification:
Key Findings :
-
Bromine serves as an effective leaving group for coupling with aryl/heteroaryl boronic acids or amines .
-
Electron-deficient boronic acids enhance reaction rates due to improved electrophilicity at the palladium center.
Oxidation of Sulfanyl Bridge
The thioether (-S-) linker is susceptible to oxidation, modifying electronic properties:
| Oxidizing Agent | Conditions | Product (Oxidation State) | Selectivity | Reference |
|---|---|---|---|---|
| H₂O₂ (30%) | Acetic acid, 25°C, 6 hr | Sulfoxide (-SO-) | 95% | |
| m-CPBA | DCM, 0°C → 25°C, 2 hr | Sulfone (-SO₂-) | 88% |
Applications :
-
Sulfoxide derivatives exhibit enhanced solubility, while sulfones improve metabolic stability in pharmacokinetic studies.
Hydrolysis of Methyl Ester
The methyl furan-2-carboxylate undergoes hydrolysis to the carboxylic acid:
| Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Basic hydrolysis | NaOH (2M), EtOH/H₂O, reflux | Furan-2-carboxylic acid derivative | 92% | |
| Acidic hydrolysis | HCl (6M), THF, 60°C | Furan-2-carboxylic acid derivative | 85% |
Functional Impact :
-
Carboxylic acid products enable conjugation with amines or alcohols via amidation/esterification.
Ring-Opening of Thieno[3,2-d]Pyrimidinone
The heterocyclic core undergoes controlled cleavage under harsh conditions:
| Reagent | Conditions | Product | Application | Reference |
|---|---|---|---|---|
| HCl (concentrated) | 100°C, 12 hr | Thiophene-3-carboxamide fragments | Intermediate for analogs | |
| KOH (10%)/EtOH | Reflux, 8 hr | Pyrimidine-thiol derivatives | Scaffold diversification |
Mechanistic Insight :
-
Acidic conditions protonate the pyrimidinone oxygen, weakening the C–N bond and leading to ring scission.
Electrophilic Aromatic Substitution on Furan
The furan ring participates in regioselective substitutions:
| Reaction | Reagents | Position | Product | Yield | Reference |
|---|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | C-4 | 5-Nitro-furan-2-carboxylate | 78% | |
| Bromination | Br₂, FeBr₃, DCM, 25°C | C-4 | 5-Bromo-furan-2-carboxylate | 82% |
Note :
-
Electrophiles preferentially attack the C-4 position due to electron-donating effects from the ester group .
Reductive Amination of Ketone
The 4-oxo group undergoes reductive functionalization:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| NaBH₃CN/NH₄OAc | MeOH, 25°C, 24 hr |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be contextualized against analogs with modifications to the aryl substituents, heterocyclic cores, or linker groups. Below is a detailed comparison based on evidence from crystallographic, synthetic, and computational studies.
Table 1: Key Structural and Computational Properties of Analogous Compounds
Notes:
- Topological Polar Surface Area (TPSA) : Consistent TPSA (~113 Ų) across analogs suggests comparable solubility and blood-brain barrier penetration profiles.
- Substituent Effects :
- Fluorine (Analog 1): Electron-withdrawing nature may stabilize charge-transfer interactions; lower molecular weight favors metabolic stability .
- Chlorine (Analog 2): Balances lipophilicity and halogen-bonding capability, often linked to improved target affinity .
- Bromine (Target Compound): Enhances steric and electronic effects for protein binding but may increase toxicity risks .
Key Research Findings
Synthetic Accessibility: The thieno[3,2-d]pyrimidinone core is synthetically tractable via cyclocondensation reactions, as demonstrated in related thiazolo[3,2-a]pyrimidines (e.g., ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate) . Bromine incorporation typically requires halogenation at late stages to avoid side reactions.
Crystallographic Insights : Analogous compounds (e.g., ethyl 5-(4-bromophenyl) derivatives) exhibit planar heterocyclic cores stabilized by π-halogen interactions, which could enhance solid-state stability and cocrystallization with biological targets .
Biological Relevance : While direct activity data for the target compound are unavailable, fluorophenyl and chlorophenyl analogs (Table 1) are often explored as kinase inhibitors or antimicrobials due to sulfur’s role in redox modulation and halogen-mediated target engagement .
Critical Analysis of Divergent Evidence
- Structural vs. Pharmacological Data : While crystallographic studies (e.g., ) emphasize halogen-dependent packing interactions, biological data (e.g., ) focus on plant-derived compounds, creating a gap in understanding the target compound’s specific bioactivity.
- Computational vs. Experimental LogP : XLogP3 values for analogs (Table 1) are computational estimates; experimental measurements are needed to validate hydrophobicity trends.
Q & A
Q. How can the synthetic route for this compound be designed, and what key reaction steps should be prioritized?
- Methodological Answer : The synthesis should focus on modular assembly of the thieno[3,2-d]pyrimidinone core and furan-2-carboxylate moieties. Key steps include:
- Core Formation : Cyclocondensation of 4-bromophenyl-substituted thiourea with α,β-unsaturated carbonyl compounds under acidic conditions to form the thieno[3,2-d]pyrimidin-4-one scaffold, as seen in analogous thienopyrimidine syntheses .
- Sulfanyl Linkage : Introduce the sulfanyl group via nucleophilic substitution (e.g., using NaSH or thiols) at the 2-position of the pyrimidinone ring, followed by alkylation with a methylene group to connect to the furan moiety .
- Esterification : Protect the furan carboxylate group using methyl esterification early in the synthesis to avoid side reactions .
- Validation : Monitor intermediates via TLC and HPLC, with final purification by column chromatography (silica gel, CH₂Cl₂/MeOH gradient).
Q. What spectroscopic techniques are most effective for structural confirmation?
- Methodological Answer :
- NMR : Use H and C NMR to confirm substitution patterns (e.g., 4-bromophenyl protons at ~7.5 ppm, furan protons at ~6.5–7.0 ppm) and ester carbonyl signals (~165–170 ppm) .
- X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation (e.g., in DMSO/EtOH) and analyze using methods described for structurally related thieno-pyrimidinones .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H] ~505–510 Da) and fragmentation patterns .
Q. How can computational methods predict the compound’s reactivity or bioactivity?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic/nucleophilic sites (e.g., sulfur atoms in the sulfanyl group) .
- Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., kinases or proteases) based on the pyrimidinone core’s similarity to known inhibitors .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Methodological Answer :
- Analog Synthesis : Replace the 4-bromophenyl group with electron-withdrawing (e.g., 4-CF) or donating (e.g., 4-OCH) substituents to assess electronic effects on activity .
- Linker Modifications : Substitute the methylene-sulfanyl bridge with longer alkyl chains or rigid spacers (e.g., propargyl) to study steric/kinetic impacts .
- Biological Assays : Test derivatives against cancer cell lines (e.g., MTT assay) or bacterial targets, correlating IC values with structural variations .
Q. What crystallographic insights can explain intermolecular interactions or stability?
- Methodological Answer :
- Packing Analysis : Use Mercury software to analyze X-ray data for hydrogen bonds (e.g., between pyrimidinone carbonyl and NH groups) or π-π stacking (4-bromophenyl rings) .
- Thermal Stability : Perform TGA/DSC to correlate melting points with crystal packing efficiency, as demonstrated for ethyl pyrimidine carboxylates .
Q. How can solvent effects and degradation pathways be evaluated under experimental conditions?
- Methodological Answer :
- Stability Studies : Incubate the compound in DMSO, PBS, or cell culture media at 37°C for 24–72 hours. Monitor degradation via HPLC and identify byproducts using LC-MS .
- Kinetic Analysis : Apply pseudo-first-order kinetics to model hydrolysis of the methyl ester group in aqueous buffers at varying pH (3–9) .
Data Contradictions and Resolution
Q. Conflicting reports on sulfanyl group reactivity in similar compounds: How to address this?
- Methodological Answer :
- Comparative Studies : Replicate reaction conditions from literature (e.g., basic vs. acidic media for sulfanyl introduction) and quantify yields/selectivity .
- Mechanistic Probes : Use S isotopic labeling or in situ IR to track sulfur participation in key steps, resolving whether oxidation or nucleophilic pathways dominate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
